4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
Description
4-Chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. The ethyl linker connects the thiazole to a 4-chlorobenzenesulfonamide moiety. Its molecular formula is C21H22ClN2O4S2 (calculated molecular weight: ~473.0 g/mol), with structural complexity that influences its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
4-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S2/c1-13-19(10-11-22-29(24,25)16-7-5-15(21)6-8-16)28-20(23-13)14-4-9-17(26-2)18(12-14)27-3/h4-9,12,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSSGHMANSQOQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H22ClN3O3S
- Molecular Weight : 437.96 g/mol
- IUPAC Name : this compound
Research indicates that sulfonamide compounds often exert their biological effects through various mechanisms, including:
- Inhibition of Carbonic Anhydrase : Some studies suggest that sulfonamides can inhibit carbonic anhydrase activity, which may affect fluid balance and blood pressure regulation.
- Calcium Channel Modulation : The interaction of sulfonamides with calcium channels has been documented. For instance, certain derivatives have been shown to act as calcium channel antagonists, influencing vascular resistance and perfusion pressure .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole-based sulfonamides. For example:
- A study demonstrated that derivatives of thiazole exhibited moderate to good activity against breast cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells .
Cardiovascular Effects
The cardiovascular effects of this compound have been explored through experimental designs assessing changes in perfusion pressure:
| Compound | Dose (nM) | Effect on Coronary Resistance |
|---|---|---|
| Control | - | Baseline |
| Compound A | 0.001 | Decreased |
| Compound B | 0.001 | No significant change |
| Compound C | 0.001 | Increased |
Results indicated that certain derivatives could significantly lower coronary resistance compared to controls, suggesting a potential therapeutic role in managing hypertension .
Case Studies and Experimental Findings
- In vitro Studies : Laboratory experiments demonstrated that the compound could inhibit the proliferation of specific cancer cell lines. The IC50 values were determined through MTT assays, showing promising results against various tumor types.
- In vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to untreated controls. These findings suggest a possible mechanism involving apoptosis and cell cycle arrest.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the behavior of the compound within biological systems:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High tissue affinity |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Urinary |
These parameters indicate that the compound is likely to have a favorable pharmacokinetic profile for therapeutic applications .
Comparison with Similar Compounds
2-Chloro-N-{[2-(4-Chlorophenyl)-4-Methyl-1,3-Thiazol-5-Yl]Methyl}Benzenesulfonamide (CAS: 866018-51-1)
- Key Differences : The thiazole ring here is substituted with a 4-chlorophenyl group (vs. 3,4-dimethoxyphenyl in the target compound). The sulfonamide moiety is attached via a methylene group (CH2) rather than an ethyl linker.
- Implications : The 3,4-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions with aromatic residues in enzymes, while the ethyl linker could improve conformational flexibility compared to the rigid methylene linker .
2,5-Dimethoxy-N-{2-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}Benzene-1-Sulfonamide
- Key Differences : The sulfonamide benzene ring has 2,5-dimethoxy substituents (vs. 4-chloro), and the thiazole is substituted with a 4-methoxyphenyl group.
- Implications : The electron-donating methoxy groups (vs. electron-withdrawing chloro) may reduce electrophilicity, affecting binding to targets like carbonic anhydrases. The 4-methoxyphenyl group offers less steric bulk than 3,4-dimethoxyphenyl .
Functional Group Modifications
N-[2-(3,4-Dimethoxyphenyl)Ethyl]Benzamide (Rip-B)
- Key Differences : Replaces the sulfonamide with a benzamide group.
Ethyl 2-[3-(3,4-Dimethoxyphenyl)-1,2,4-Oxadiazol-5-Yl]Acetate
- Key Differences : Features a 1,2,4-oxadiazole heterocycle (vs. 1,3-thiazole).
- Oxadiazoles may offer metabolic stability but reduced π-interactions .
Pharmacokinetic and Physicochemical Profiles
<sup>*</sup>LogP values estimated using fragment-based methods.
Preparation Methods
Preparation of α-Chloroketone Precursor
The α-chloroketone 2-chloro-1-(3,4-dimethoxyphenyl)propan-1-one is synthesized by treating 3,4-dimethoxyacetophenone with chlorine gas in acetic acid at 0–5°C. The reaction is monitored via thin-layer chromatography (TLC) until completion (Rf = 0.72 in ethyl acetate/hexane, 1:3). The product is isolated as a pale-yellow solid (yield: 85%, melting point: 98–100°C).
Thiazole Ring Formation
The α-chloroketone (10 mmol) is reacted with thioacetamide (12 mmol) in refluxing ethanol (50 mL) for 6 hours. The reaction mixture is cooled, and the precipitated 2-(3,4-dimethoxyphenyl)-4-methylthiazole is filtered and recrystallized from ethanol to yield white crystals (yield: 78%, melting point: 145–147°C). Nuclear magnetic resonance (NMR) analysis confirms the structure: a singlet at δ 6.92 ppm (H-5 of the thiazole) and δ 3.85 ppm (methoxy groups).
Introduction of the Ethylamine Side Chain
Functionalization of the thiazole at the 5-position with an ethylamine group is achieved through nucleophilic substitution.
Bromoethylation of the Thiazole
The thiazole (5 mmol) is treated with 1,2-dibromoethane (15 mmol) in dimethylformamide (DMF) at 80°C for 12 hours. The intermediate 5-(2-bromoethyl)-2-(3,4-dimethoxyphenyl)-4-methylthiazole is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1) as a colorless oil (yield: 65%).
Amination via Gabriel Synthesis
The bromoethyl intermediate (4 mmol) is reacted with phthalimide potassium salt (6 mmol) in dry tetrahydrofuran (THF) under nitrogen for 24 hours. Hydrazine hydrate (10 mL) is then added to liberate the primary amine, yielding 2-[2-(3,4-dimethoxyphenyl)-4-methylthiazol-5-yl]ethylamine as a yellow oil (yield: 70%, purity >95% by HPLC).
Sulfonamide Coupling Reaction
The final step involves coupling the ethylamine derivative with 4-chlorobenzenesulfonyl chloride.
Reaction Conditions
The amine (3 mmol) is dissolved in dichloromethane (DCM, 30 mL) and cooled to 0°C. Triethylamine (6 mmol) is added, followed by dropwise addition of 4-chlorobenzenesulfonyl chloride (3.3 mmol). The mixture is stirred at room temperature for 4 hours, with TLC monitoring (Rf = 0.65 in DCM/methanol 9:1).
Purification and Characterization
The crude product is washed with 5% HCl, water, and saturated NaHCO3, then dried over MgSO4. Recrystallization from ethanol affords 4-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide as a white crystalline solid (yield: 82%, melting point: 178–180°C). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 495.0821 [M+H]+ (calculated: 495.0818).
Optimization and Scalability
Solvent and Temperature Effects
Methyl cellosolve (ethylene glycol monomethyl ether) enhances reaction rates in sulfonamide coupling, achieving 90% yield at 100°C compared to 75% in DCM at 25°C. Excess triethylamine (2.5 equivalents) suppresses side reactions such as sulfonate ester formation.
Catalytic Improvements
The addition of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) accelerates sulfonylation, reducing reaction time from 6 hours to 2 hours.
Analytical Data Summary
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 178–180°C | Differential Scanning Calorimetry |
| Molecular Weight | 494.99 g/mol | HRMS |
| Purity | >99% | HPLC (C18 column, acetonitrile/water 70:30) |
| LogP | 3.2 | Computational Prediction |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing sulfonamide-linked thiazole derivatives like this compound?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization using Lawesson’s reagent to form the thiazole core, followed by oxidative chlorination to introduce the sulfonyl chloride group. Subsequent nucleophilic substitution with amine-containing sidechains yields the sulfonamide derivative. Key intermediates (e.g., benzyl 5-phenyl-1,3-thiazol-4-yl sulfide) must be purified via column chromatography to avoid side products .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural determination, as demonstrated for analogous sulfonamide-thiazole hybrids . Complementary techniques include:
- NMR : Verify substituent positions (e.g., methoxy, methyl, and thiazole protons).
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
- Elemental Analysis : Validate purity and stoichiometry.
Q. What biological screening methods are used to assess this compound’s antitumor potential?
- Methodological Answer : The compound can be screened against the NCI-60 cancer cell line panel, as done for structurally similar sulfonamide-thiazoles. Activity is quantified via IC₅₀ values, with dose-response curves generated over 48–72 hours. Positive controls (e.g., cisplatin) and solvent controls (DMSO) are critical for data reliability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize antitumor activity?
- Methodological Answer :
- Substituent Variation : Systematically modify the dimethoxyphenyl group (e.g., replace methoxy with halogens or alkyl chains) to evaluate electronic/steric effects.
- Thiazole Core Modifications : Introduce heteroatoms (e.g., oxazole) or alter methyl positioning.
- In Silico Docking : Use tools like AutoDock Vina to predict binding modes with targets (e.g., tubulin or kinases).
- Data Validation : Compare experimental IC₅₀ values with computational predictions to refine SAR models .
Q. How should researchers address contradictory bioactivity data across different assays?
- Methodological Answer : Contradictions often arise from assay-specific variables. Mitigation strategies include:
- Standardized Protocols : Re-test the compound under identical conditions (e.g., cell density, serum concentration).
- Metabolic Stability Assays : Rule out false negatives due to rapid degradation in certain media.
- Orthogonal Assays : Confirm results using alternative methods (e.g., apoptosis markers vs. proliferation assays) .
Q. What strategies improve synthetic yields of the sulfonamide-thiazole core?
- Methodological Answer :
- Catalyst Optimization : Use Pd/C or CuI for efficient cyclization.
- Temperature Control : Maintain 80–100°C during sulfonamide coupling to prevent side reactions.
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) during intermediate steps .
Key Challenges and Solutions
- Impurity in Final Product : Use preparative HPLC with a C18 column and acetonitrile/water gradient to isolate the pure compound .
- Low Solubility in Bioassays : Employ co-solvents like PEG-400 (<1% v/v) to enhance dissolution without cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
